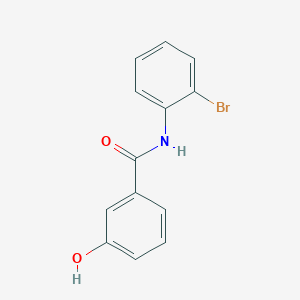

N-(2-Bromophenyl)-3-hydroxybenzamide

Description

Properties

Molecular Formula |

C13H10BrNO2 |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

N-(2-bromophenyl)-3-hydroxybenzamide |

InChI |

InChI=1S/C13H10BrNO2/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) |

InChI Key |

PCDPSQYUELNSTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)O)Br |

Origin of Product |

United States |

Preparation Methods

Direct Acylation Using Benzoyl Chloride Derivatives

- Procedure : 2-Bromoaniline is reacted with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine or aqueous sodium hydroxide to neutralize the generated HCl and drive the reaction forward.

- Solvent : Typical solvents include dichloromethane (CH2Cl2), tetrahydrofuran (THF), or aqueous alkaline solutions.

- Conditions : The reaction is often performed at low temperatures (0°C to room temperature) to control reactivity and avoid side reactions.

- Workup : After completion, the reaction mixture is quenched with water, extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

- Yields : Generally high, in the range of 70–90%.

Example :

A typical synthesis involves adding benzoyl chloride to a cooled solution of 2-bromoaniline and triethylamine in dichloromethane at 0°C, stirring for 30 minutes to several hours at room temperature, followed by aqueous workup and purification.

Coupling Using Carboxylic Acid Activation (HATU/DIPEA Method)

- Procedure : 3-Hydroxybenzoic acid is activated using coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This activated intermediate is then reacted with 2-bromoaniline.

- Solvent : N,N-Dimethylformamide (DMF) is commonly used due to its high polarity and ability to dissolve both reactants and coupling agents.

- Conditions : Room temperature stirring for several hours (typically 4 hours).

- Advantages : This method avoids the need for acid chlorides, which can be moisture-sensitive and unstable.

- Yields : High yields (~80–90%) with good purity.

Example :

A solution of 3-hydroxybenzoic acid and HATU in DMF is mixed with DIPEA and 2-bromoaniline, stirred at room temperature for 4 hours, followed by aqueous workup and purification by flash chromatography.

Hydrolysis and Subsequent Amide Formation

- Procedure : Methoxy or protected derivatives of the benzamide are first synthesized, then hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield the hydroxybenzamide.

- Conditions : Heating at 50°C for several hours.

- Yields : Moderate to good, depending on the protecting groups and reaction conditions.

This route is useful when direct acylation is challenging due to sensitivity of the hydroxy group.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Acylation with Benzoyl Chloride | 2-bromoaniline + 3-hydroxybenzoyl chloride + triethylamine | CH2Cl2, THF | 0°C to RT | 30 min - 4 h | 70–90 | Simple, high yield, requires acid chloride |

| Coupling via HATU/DIPEA | 3-hydroxybenzoic acid + HATU + DIPEA + 2-bromoaniline | DMF | Room temperature | ~4 h | 80–90 | Avoids acid chloride, mild conditions |

| Hydrolysis of Protected Derivatives | Methoxybenzamide + NaOH (aq) | MeOH/H2O | 50°C | Several hours | Moderate | Useful for sensitive substrates |

Detailed Research Findings

- Spectroscopic Characterization : The synthesized N-(2-bromophenyl)-3-hydroxybenzamide typically shows characteristic amide NH signals around 10–11 ppm in ^1H NMR, with aromatic protons spanning 6.5–8.0 ppm. The hydroxy proton appears as a singlet near 10–11 ppm, confirming the presence of the phenolic OH group.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak consistent with the molecular formula C13H10BrNO2, with m/z around 292 [M+H]^+.

- Melting Points : Reported melting points range between 188–190°C, indicating high purity crystalline products.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromophenyl)-3-hydroxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products:

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Conversion to benzophenone derivatives.

Reduction: Formation of corresponding amines.

Scientific Research Applications

N-(2-Bromophenyl)-3-hydroxybenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide ()

- Structure : Bromine at the meta position of the phenyl ring; benzamide ring substituted with three methoxy groups.

- Key Differences: The meta-bromine reduces steric hindrance compared to the ortho-bromine in the target compound.

- Research Findings : Crystallographic studies reveal planar benzamide rings and intermolecular hydrogen bonding involving methoxy oxygen atoms, influencing crystal packing .

N-(3-Bromophenyl)-3-hydroxybenzamide (Hypothetical Isomer)

- The hydroxyl group could form stronger hydrogen bonds than methoxy groups, affecting solubility.

Halogen-Substituted Analogs

3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide ()

- Structure : Chlorine substituents at positions 3 (benzamide) and 2 (phenyl), with a nitro group at position 4.

- Key Differences : Nitro and chlorine groups are stronger electron-withdrawing groups than bromine, lowering pKa (predicted 6.42) and enhancing acidity .

- Physicochemical Data :

- Density: 1.615 g/cm³

- Boiling Point: 406.5°C

- Solubility: Likely reduced due to nitro group hydrophobicity.

5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide ()

- Structure : Bromine and chlorine substituents with a coumarin moiety.

- The dual halogenation may enhance halogen bonding in protein interactions .

Hydroxybenzamide Derivatives with Heterocycles

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide ()

- Structure : Benzothiazole ring fused to the phenyl group.

- Key Differences : The benzothiazole moiety increases molecular rigidity and offers hydrogen-bonding sites (N, S atoms). Computed properties include a high LogP (5.6), suggesting lipophilicity .

N-(5-Aminopyridin-2-yl)-3-hydroxybenzamide ()

- Structure: Aminopyridine substituent instead of bromophenyl.

- Key Differences: The pyridine ring enhances basicity and hydrogen-bonding capacity. The amino group may facilitate coordination with metal ions, relevant to catalytic or medicinal applications .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Methyl substituent on benzamide; hydroxyl group on a branched ethyl chain.

- Synthesis: Prepared from 3-methylbenzoic acid via coupling with 2-amino-2-methylpropanol. Characterization includes X-ray crystallography, confirming intramolecular hydrogen bonds between hydroxyl and carbonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.